

Application Note: 1H and 13C NMR Characterization of Ethyl 3-oxo-2-phenylbutanoate

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Compound of Interest

Compound Name: Ethyl 3-oxo-2-phenylbutanoate

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Abstract

This application note provides a detailed protocol for the 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of **Ethyl 3-oxo-2-phenylbutanoate**. This compound, a key intermediate in various organic syntheses, exhibits keto-enol tautomerism, which is reflected in its NMR spectra. This document presents the spectral data in a clear, tabulated format, outlines a comprehensive experimental protocol for data acquisition, and includes a graphical representation of the experimental workflow.

Introduction

Ethyl 3-oxo-2-phenylbutanoate is a versatile building block in organic chemistry, notably utilized in the synthesis of various heterocyclic compounds and as a precursor in the development of pharmaceutical agents. Accurate structural elucidation and characterization are paramount for its application in complex synthetic pathways. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This note details the 1H and 13C NMR spectral characteristics of **Ethyl 3-oxo-2-phenylbutanoate**, taking into account its existence as a mixture of keto and enol tautomers in solution.



Data Presentation

The 1H and 13C NMR data for **Ethyl 3-oxo-2-phenylbutanoate** were acquired in deuterated chloroform (CDCl3). The presence of both keto and enol tautomers is evident from the spectra.

1H NMR Data

The 1H NMR spectrum displays signals for both the keto and enol forms. The integration values reflect the equilibrium ratio of the two tautomers.

Signal Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration (Relative)	Tautomer
Enolic OH	13.13	S	-	0.3H	Enol
Phenyl H	7.41-7.27	m	-	4H	Keto & Enol
Phenyl H	7.18-7.13	m	-	1H	Keto & Enol
α-CH	4.69	S	-	0.7H	Keto
-OCH2-	4.27-4.15	m	-	2H	Keto & Enol
Keto -CH3	2.19	S	-	2H	Keto
Enol =C-CH3	1.86	S	-	1H	Enol
-OCH2CH3	1.28	t	7.1	2H	Keto
-ОСН2СН3	1.18	t	7.1	1H	Enol

s = singlet, t = triplet, m = multiplet

13C NMR Data

The 13C NMR spectrum also shows distinct signals for the carbon atoms of both the keto and enol tautomers.[1]



Signal Assignment	Chemical Shift (δ, ppm)	Tautomer	
C=O (Ketone)	201.7	Keto	
C=O (Ester, Enol)	174.0	Enol	
C=O (Ester, Keto)	172.7	Keto	
C-OH (Enol)	168.6	Enol	
Aromatic C (Quaternary)	135.4	Keto	
Aromatic C (Quaternary)	132.8	Enol	
Aromatic CH	131.4	Enol	
Aromatic CH	129.4	Keto	
Aromatic CH	129.0	Enol	
Aromatic CH	128.4	Keto	
Aromatic CH	128.1	Keto	
Aromatic CH	127.0	Enol	
=C (Enol)	104.5	Enol	
α-CH (Keto)	65.9	Keto	
-OCH2-	61.8	Keto	
-OCH2-	60.8	Enol	
Keto -CH3	28.9	Keto	
Enol =C-CH3	20.0	Enol	
-OCH2CH3	14.3	Keto	
-OCH2CH3	14.2	Enol	

Experimental Protocols Sample Preparation



- Weighing: Accurately weigh 10-20 mg of purified Ethyl 3-oxo-2-phenylbutanoate for 1H NMR analysis and 50-100 mg for 13C NMR analysis.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
 Ensure no solid particles are transferred, as they can affect the magnetic field homogeneity.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

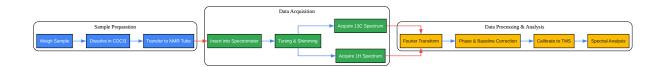
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for 1H and 75 MHz or higher for 13C.
- Tuning and Shimming: Insert the NMR tube into the spectrometer. The instrument should be
 properly tuned to the appropriate nucleus (1H or 13C), and the magnetic field should be
 shimmed to achieve optimal homogeneity and spectral resolution.
- 1H NMR Parameters:
 - Pulse Program: A standard single-pulse experiment.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
- 13C NMR Parameters:
 - Pulse Program: A standard single-pulse experiment with proton decoupling.



- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
 - Perform a baseline correction.
 - Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
 - Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for the NMR characterization of **Ethyl 3-oxo-2-phenylbutanoate**.



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NMR Characterization Workflow.



This application note provides a comprehensive guide for the 1H and 13C NMR characterization of **Ethyl 3-oxo-2-phenylbutanoate**, which should prove valuable for researchers in organic synthesis and drug development. The provided data and protocols will aid in the reliable identification and quality control of this important chemical intermediate.

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References

- 1. Ethyl 2-phenylacetoacetate | 5413-05-8 [chemicalbook.com]
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